ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Chromene Moiety: The chromene moiety can be introduced through a condensation reaction with 2-oxochromene-3-carboxylic acid.
Carbamoylation and Esterification: The final steps involve the carbamoylation of the thiophene ring and esterification to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromene moiety may also interact with DNA, leading to potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-carbamoyl-4-methylthiophene-3-carboxylate: Lacks the chromene moiety.
2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate: Lacks the ethyl ester group.
4-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate: Lacks the carbamoyl group.
Properties
Molecular Formula |
C19H16N2O6S |
---|---|
Molecular Weight |
400.4g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H16N2O6S/c1-3-26-19(25)13-9(2)14(15(20)22)28-17(13)21-16(23)11-8-10-6-4-5-7-12(10)27-18(11)24/h4-8H,3H2,1-2H3,(H2,20,22)(H,21,23) |
InChI Key |
NPGOXGWCRIGMLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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